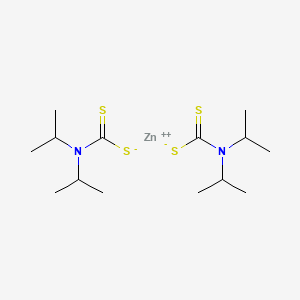
Zinc diisopropyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc diisopropyldithiocarbamate is an organozinc compound widely used in various industrial and scientific applications. It is a member of the dithiocarbamate family, known for their role as accelerators in the vulcanization of rubber. This compound is particularly valued for its catalytic properties and its ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc diisopropyldithiocarbamate is typically synthesized by reacting zinc salts with diisopropyldithiocarbamate ligands. The reaction is usually carried out in an aqueous or alcoholic medium. The general reaction can be represented as:
Zn2++2(iPr2NCS2)−→Zn(iPr2NCS2)2
where ( \text{(iPr}_2\text{NCS}_2\text{)}^- ) is the diisopropyldithiocarbamate ligand.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where zinc oxide or zinc sulfate is reacted with diisopropyldithiocarbamate in the presence of a solvent. The reaction mixture is then filtered, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: It can be reduced to form zinc sulfide and other by-products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Alcohols, water, organic solvents like toluene.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide.
Substitution: Various zinc complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Zinc diisopropyldithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .
Vergleich Mit ähnlichen Verbindungen
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc diisopropyldithiocarbamate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. Compared to zinc diethyldithiocarbamate, it offers better solubility in organic solvents and enhanced catalytic activity in certain polymerization reactions .
Eigenschaften
CAS-Nummer |
14434-68-5 |
|---|---|
Molekularformel |
C14H28N2S4Zn |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
zinc;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
WQEXWHWDGOERGS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


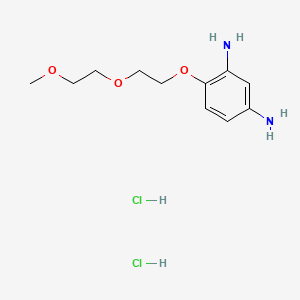

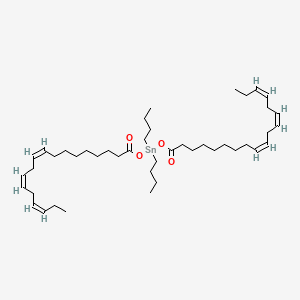
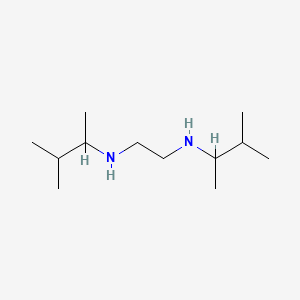
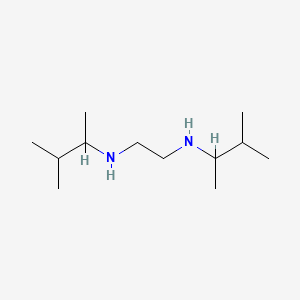
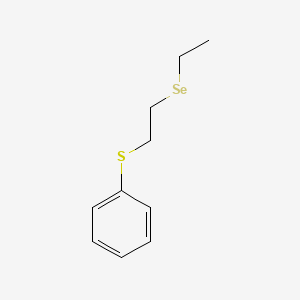

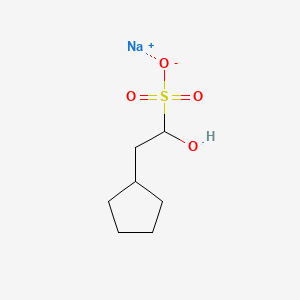

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)




